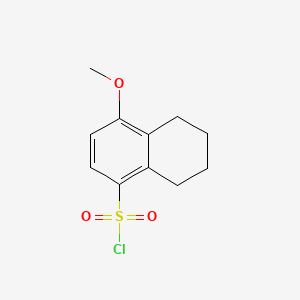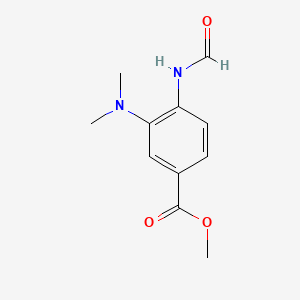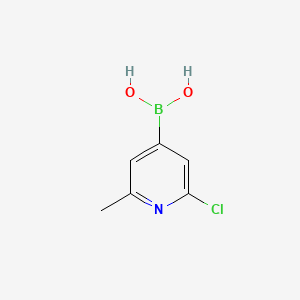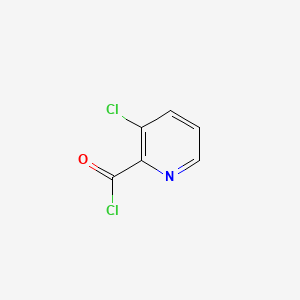
3-Chloropyridine-2-carbonyl chloride
Overview
Description
3-Chloropyridine-2-carbonyl chloride is an organohalide compound with the molecular formula C6H3Cl2NO. It is a derivative of pyridine, where a chlorine atom is substituted at the third position and a carbonyl chloride group at the second position. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds .
Mechanism of Action
Target of Action
Chloropyridines are known to be used as intermediates in various chemical reactions , suggesting that their targets could be diverse depending on the specific reaction context.
Mode of Action
3-Chloropyridine-2-carbonyl chloride, like other chloropyridines, likely interacts with its targets through nucleophilic substitution reactions . In these reactions, a nucleophile (a molecule or ion that donates an electron pair) reacts with the chloropyridine, leading to the replacement of the chlorine atom and the formation of a new bond .
Biochemical Pathways
Chloropyridines are known to be involved in suzuki–miyaura cross-coupling reactions , which are widely used in organic chemistry to form carbon-carbon bonds. This suggests that this compound could play a role in the synthesis of various organic compounds.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific biochemical reactions it participates in. As an intermediate in chemical reactions, it could contribute to the synthesis of a wide range of organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloropyridine-2-carbonyl chloride can be synthesized through several methods. One common method involves the chlorination of pyridine derivatives. For instance, pyridine can be chlorinated using phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chlorine atom at the desired position . Another method involves the reaction of 3-chloropyridine with phosgene (COCl2) to form the carbonyl chloride group .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and catalytic systems to ensure efficient chlorination and carbonylation .
Chemical Reactions Analysis
Types of Reactions: 3-Chloropyridine-2-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.
Hydrolysis: In the presence of water, it can hydrolyze to form 3-chloropyridine-2-carboxylic acid.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines (e.g., aniline) and alcohols (e.g., methanol) are commonly used under basic conditions.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.
Major Products Formed:
- Substituted pyridines
- 3-Chloropyridine-2-carboxylic acid
- Biaryl compounds
Scientific Research Applications
3-Chloropyridine-2-carbonyl chloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 2-Chloropyridine-3-carbonyl chloride
- 2,4-Dichloropyridine-3-carbonyl chloride
- 2-Chloropyridine-3-carboxylic acid
- 3-Chloropyridine
Comparison: 3-Chloropyridine-2-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its isomers and related compounds. For instance, the presence of both a chlorine atom and a carbonyl chloride group at specific positions allows for selective reactions that are not possible with other chloropyridine derivatives .
Properties
IUPAC Name |
3-chloropyridine-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO/c7-4-2-1-3-9-5(4)6(8)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFLZRNJFHWOQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60664647 | |
| Record name | 3-Chloropyridine-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60664647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128073-02-9 | |
| Record name | 3-Chloro-2-pyridinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128073-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloropyridine-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60664647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
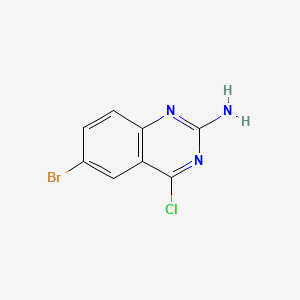
![7'-Fluoro-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]](/img/structure/B594435.png)
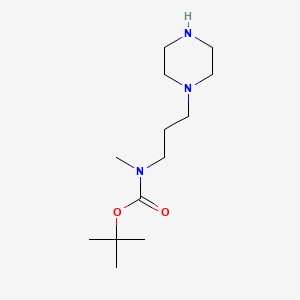
![Spiro[cyclohexane-1,1(5H)-[3H]oxazolo[4,3-a]isoquinolin]-3-one, 6,10b-dihydro-10b-hydroxy-8,9-dimet](/img/new.no-structure.jpg)
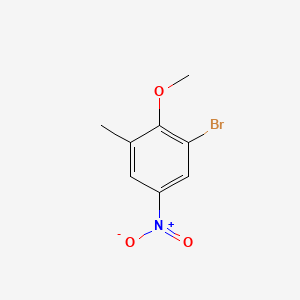
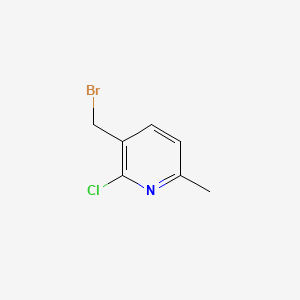
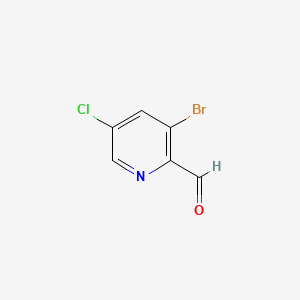
![Tert-butyl 1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B594444.png)
![Imidazo[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B594446.png)
